

# AMG-208 Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **AMG-208**, a potent and selective dual inhibitor of the c-Met and RON receptor tyrosine kinases. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways to offer a comprehensive resource for researchers in oncology and drug discovery.

### **Introduction to AMG-208**

AMG-208 is a small molecule inhibitor targeting the c-Met (hepatocyte growth factor receptor) and RON (recepteur d'origine nantaise) kinases, which are crucial mediators of cell proliferation, survival, and motility.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[3] AMG-208, identified as a 7-methoxy-4-((6-phenyl-[1][2] [4]triazolo[4,3-b]pyridazin-3-yl)methoxy)quinoline, has demonstrated anti-tumor activity in preclinical models and has been evaluated in clinical trials for advanced solid tumors.[5][6] Understanding the structure-activity relationship of this compound is pivotal for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

## **Quantitative Biological Activity of AMG-208**

**AMG-208** exhibits potent inhibitory activity against its primary targets, c-Met and RON, and demonstrates selectivity over other kinases. The following tables summarize the key in vitro



and cellular activities of AMG-208.

| Target            | IC50 (nM) | Assay Type               | Reference |
|-------------------|-----------|--------------------------|-----------|
| c-Met             | 9         | Cell-free kinase         | [2]       |
| c-Met (wild-type) | 5.2       | Cell-free kinase         | [7]       |
| RON               | -         | Dual selective inhibitor | [2]       |
| VEGF-R2           | 112       | Kinase                   | [7]       |

Table 1: In Vitro Kinase Inhibitory Activity of **AMG-208**. This table presents the half-maximal inhibitory concentrations (IC50) of **AMG-208** against its primary and secondary kinase targets.

| Cell Line | Assay                              | IC50 (nM) | Reference |
|-----------|------------------------------------|-----------|-----------|
| PC3       | HGF-mediated c-Met phosphorylation | 46        | [2]       |

Table 2: Cellular Activity of **AMG-208**. This table details the potency of **AMG-208** in a cell-based assay measuring the inhibition of ligand-induced receptor phosphorylation.



| Parameter                                     | Value (unit) | Species                   | Dosing         | Reference |
|-----------------------------------------------|--------------|---------------------------|----------------|-----------|
| CYP3A4 Inhibition (without preincubation)     | 32 μΜ        | Human Liver<br>Microsomes | -              | [1]       |
| CYP3A4 Inhibition (with 30 min preincubation) | 4.1 μΜ       | Human Liver<br>Microsomes | -              | [1]       |
| Clearance (CI)                                | 0.37 L/h/kg  | Rat                       | 0.5 mg/kg i.v. | [2]       |
| Volume of Distribution (Vss)                  | 0.38 L/kg    | Rat                       | 0.5 mg/kg i.v. | [2]       |
| Half-life (T1/2)                              | 1 hour       | Rat                       | 0.5 mg/kg i.v. | [2]       |
| Bioavailability (F)                           | 43%          | Rat                       | 2 mg/kg p.o.   | [2]       |

Table 3: Pharmacokinetic and Off-Target Activity of **AMG-208**. This table summarizes key pharmacokinetic parameters and the inhibitory effect of **AMG-208** on the metabolic enzyme CYP3A4.

## Structure-Activity Relationship (SAR) Analysis

Detailed structure-activity relationship studies specifically on **AMG-208** analogs are not extensively available in the public domain. However, based on the broader class of quinoline and triazolopyridazine-based c-Met inhibitors, several key structural features can be inferred to be critical for its activity.

The quinoline core serves as a crucial scaffold, likely involved in key interactions within the ATP-binding pocket of the c-Met kinase. The 7-methoxy group on the quinoline ring may contribute to the overall binding affinity and selectivity. The ether linkage provides the necessary spacing and orientation for the triazolopyridazine moiety.

The [1][2][4]triazolo[4,3-b]pyridazine system is a common hinge-binding motif in many kinase inhibitors. This bicyclic heteroaromatic system is likely to form hydrogen bonds with the hinge



region of the c-Met kinase domain, a critical interaction for potent inhibition. The 6-phenyl substituent on the triazolopyridazine ring likely extends into a hydrophobic pocket, contributing significantly to the binding affinity. Modifications to this phenyl ring, such as the introduction of various substituents, would be expected to modulate the potency and selectivity profile of the inhibitor.

# Experimental Protocols c-Met Kinase Assay (In Vitro)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against the c-Met kinase.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. An updated patent review of small-molecule c-Met kinase inhibitors (2018-present) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 7. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [AMG-208 Structure-Activity Relationship: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684691#amg-208-structure-activity-relationship]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com